N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a thiadiazole ring and an indole moiety. These structural motifs are often found in compounds with significant biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the thiadiazole and indole fragments through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and indole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the phenyl group on the indole moiety.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)ethanamide: Has an ethanamide instead of an acetamide linkage.
Uniqueness
The presence of both the thiadiazole and indole moieties in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds. The phenyl group on the indole moiety can also influence its interactions with biological targets and its overall physicochemical properties.
Properties
Molecular Formula |
C19H16N4OS |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-21-22-19(25-13)20-18(24)12-23-16-10-6-5-9-15(16)11-17(23)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22,24) |
InChI Key |
NCROOKKFPUFFME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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